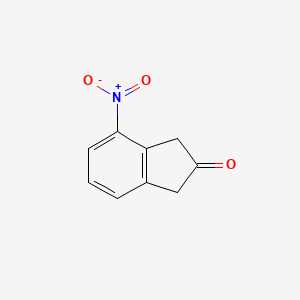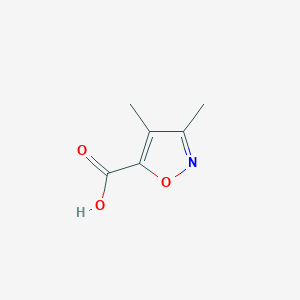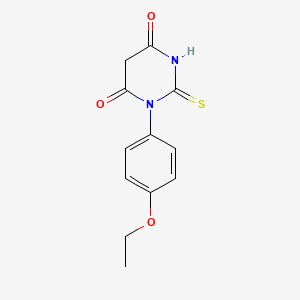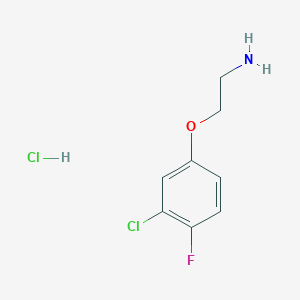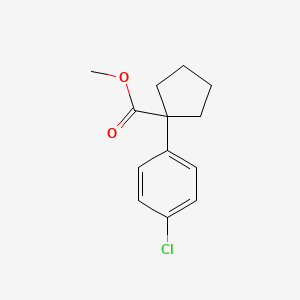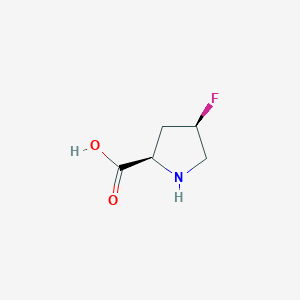
(2R,4R)-4-fluoropyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
(2R,4R)-4-Fluoropyrrolidine-2-carboxylic acid (FPCA) is an important organic acid that has a variety of applications in the fields of organic synthesis, drug discovery, and biochemistry. FPCA has garnered attention from researchers due to its unique structure, which has been found to be useful in the synthesis of a wide range of compounds. FPCA is also known to have a variety of biochemical and physiological effects, and is being studied for its potential applications in drug discovery and development. In We will also discuss the potential future directions for further research and development of FPCA.
Wissenschaftliche Forschungsanwendungen
Paramagnetic Amino Acid TOAC in Peptide Studies
Schreier et al. (2012) reviewed the use of the paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) in peptide studies. TOAC's rigid cyclic structure, when incorporated into peptides, allows for detailed analysis of backbone dynamics and secondary structure using various spectroscopic techniques, including EPR, X-ray crystallography, and NMR. This has led to significant insights into peptide-membrane interactions, peptide-protein, and peptide-nucleic acid interactions, highlighting TOAC's value in probing the structure and dynamics of bioactive peptides Schreier et al., Biophysical Reviews, 2012.
Biocatalyst Inhibition by Carboxylic Acids
Jarboe et al. (2013) explored the inhibitory effects of carboxylic acids on microbes used in fermentation processes. The study highlights the dual role of carboxylic acids as both desired products in biorenewable chemical production and as inhibitors that can impair microbial growth and productivity. Understanding these effects is crucial for engineering more robust microbial strains for industrial applications Jarboe et al., Frontiers in Microbiology, 2013.
Fluorinated Alternatives to Long-Chain Carboxylic Acids
Wang et al. (2013) reviewed the transition to fluorinated alternatives for long-chain perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), focusing on their environmental impact, persistence, and human exposure. Despite limited data, the study calls for more research to evaluate the safety of these alternatives and identifies significant gaps in knowledge that must be addressed Wang et al., Environment International, 2013.
Stereochemistry and Pharmacological Profile Improvement
Veinberg et al. (2015) discussed the importance of stereochemistry in the pharmacological profile of phenylpiracetam and its derivatives. The study showcases how the configuration of stereocenters in molecules can significantly affect their biological properties, including activity and selectivity. This highlights the critical role of stereochemistry in drug design and the development of more effective therapeutic agents Veinberg et al., Chemistry of Heterocyclic Compounds, 2015.
Eigenschaften
IUPAC Name |
(2R,4R)-4-fluoropyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWHMENIDGOELV-QWWZWVQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



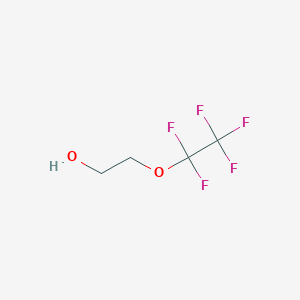
![2-({2-[4-(Butyrylamino)benzoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3166691.png)
![2-[(4-Aminophenyl)thio]-N-(2,5-dichlorophenyl)-propanamide](/img/structure/B3166704.png)
![2-[(4-aminophenyl)thio]-N-(1,3-benzodioxol-5-ylmethyl)propanamide](/img/structure/B3166706.png)
